(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl-substituted pyridine ring. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring:
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl (Boc) derivative.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and specificity, while the Boc group provides stability and protection during reactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the presence of fluorine atoms but differs in its overall structure and applications.
Bromine Compounds: These compounds contain bromine atoms and exhibit different reactivity and uses compared to trifluoromethyl-substituted compounds.
tert-Butyl Carbamate: This compound contains a tert-butyl group and a carbamate moiety, similar to the Boc group in the target compound.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in various research applications.
Properties
Molecular Formula |
C14H17F3N2O4 |
---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-10(11(20)21)6-9-5-4-8(7-18-9)14(15,16)17/h4-5,7,10H,6H2,1-3H3,(H,19,22)(H,20,21)/t10-/m0/s1 |
InChI Key |
ZCLJUVQSZZHPJZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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